
N-(2-acetylphenyl)-4-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
1. Anticholinesterase and Antioxidant Activities
N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide and its derivatives have been studied for their potential inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activities, as well as antioxidant effects. These compounds, including a derivative with a 4-methoxymethylstyryl group, have shown promising results in enzymatic assays and could be significant in the treatment of diseases like Alzheimer's (Mphahlele, Gildenhuys, & Zamisa, 2021).
2. Therapeutic Potential in Alzheimer’s Disease
A series of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides have been synthesized and tested for their inhibitory effects on acetylcholinesterase, an enzyme relevant to Alzheimer’s disease. These compounds, including a derivative closely related to N-(2-acetylphenyl)-4-methoxybenzenesulfonamide, showed promising therapeutic potential (Abbasi et al., 2018).
3. Electrochemical and Spectroelectrochemical Properties
N-(3-(4-methoxybenzyl)-5-(4-chorophenyl)-4H-1,2,4-triazol-yl)-4-methylbenzenesulfonamide has been synthesized and its electrochemical and spectroelectrochemical properties have been studied. These properties are important for understanding the behavior of such compounds in various chemical environments (Kantekin et al., 2015).
4. Carbonic Anhydrase Inhibitory Effects
4-(2-substituted hydrazinyl)benzenesulfonamides, which include derivatives of this compound, have been synthesized and shown to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. These compounds have potential applications in medical treatments (Gul et al., 2016).
5. Antitumor Sulfonamides
Sulfonamide-focused libraries, including compounds similar to this compound, have been evaluated for their antitumor properties. Certain derivatives have shown promise as cell cycle inhibitors and have progressed to clinical trials (Owa et al., 2002).
6. Inhibition of Tumor-Associated Isozyme IX
Halogenated sulfonamides, including derivatives of this compound, have been shown to inhibit tumor-associated isozyme carbonic anhydrase IX. This study suggests potential applications of these compounds as antitumor agents (Ilies et al., 2003).
7. Synthesis and Biological Activities of Chalcone Derivatives
Chalcone derivatives, including those derived from this compound, have been synthesized and evaluated for various biological activities, such as antioxidant properties and neuroprotective effects (Jung et al., 2017).
Safety and Hazards
Sigma-Aldrich provides “N-(2-acetylphenyl)-4-methoxybenzenesulfonamide” to early discovery researchers as part of a collection of rare and unique chemicals . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .
将来の方向性
Boronic acid has exhibited considerable potentials in drug discovery, chemical biology, organic chemistry, and material sciences . The utility of boron arises from the empty 2 p orbital, which allows boron to coordinate heteroatoms such as oxygen and nitrogen . This could potentially open up new avenues for the development of “N-(2-acetylphenyl)-4-methoxybenzenesulfonamide” and similar compounds in the future.
特性
IUPAC Name |
N-(2-acetylphenyl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-11(17)14-5-3-4-6-15(14)16-21(18,19)13-9-7-12(20-2)8-10-13/h3-10,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZNOKQGZVCBHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(9-chloro-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol](/img/structure/B2652320.png)
![N-[2-(3-methylpiperidin-1-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2652321.png)

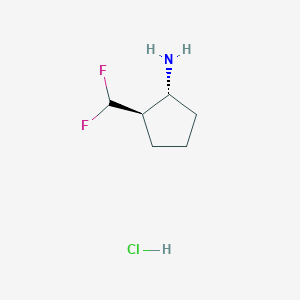
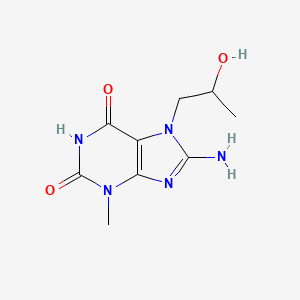

![(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanol](/img/structure/B2652330.png)
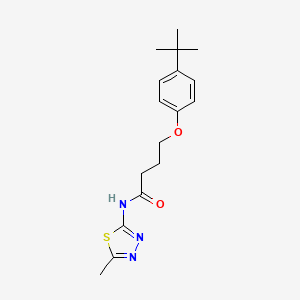
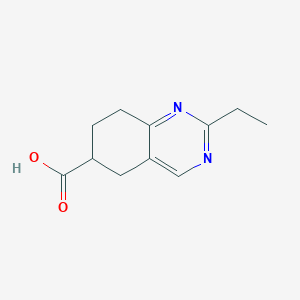
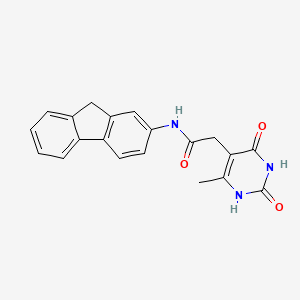

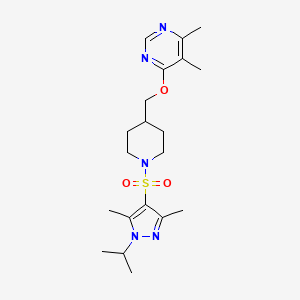

![7-(4-ethoxyphenyl)-3-((pyridin-3-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2652343.png)
